3-Hydrazinylbenzohydrazide
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Overview
Description
3-Hydrazinylbenzohydrazide is an organic compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol. It is a derivative of benzohydrazide and contains a hydrazine group attached to the benzene ring
Scientific Research Applications
3-Hydrazinylbenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of enzyme inhibition and as a potential inhibitor for specific biological targets.
Industry: this compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
For instance, hydrazine is involved in the Wolff-Kishner reduction, a reaction that reduces carbonyl functionalities in aldehydes and ketones to methylene groups .
Mode of Action
The mode of action of 3-Hydrazinylbenzohydrazide is likely related to its hydrazine moiety. In the Wolff-Kishner reduction, hydrazine reacts with a carbonyl to form a hydrazone, which then undergoes loss of nitrogen gas along with protonation to give the alkane reaction product
Biochemical Pathways
For example, they can inhibit the function of certain enzymes, disrupt cellular metabolism, and interfere with the synthesis of proteins and nucleic acids .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
These could include interactions with cellular targets leading to changes in cellular functions, inhibition of certain enzymes, and potential interference with cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is present .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydrazinylbenzohydrazide can be synthesized through several methods, including the reaction of benzoyl chloride with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinylbenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine group, which can act as a nucleophile or a reducing agent.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can react with this compound under suitable conditions to form substituted derivatives.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further purified and characterized using analytical techniques.
Comparison with Similar Compounds
Hydrazine hydrate
Phenylhydrazine
Benzohydrazide
4-Hydrazinylbenzohydrazide
Properties
IUPAC Name |
3-hydrazinylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-10-6-3-1-2-5(4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRMGVNSJNONJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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